molecular formula C11H24O3Si B056954 Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate CAS No. 116414-91-6

Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate

Cat. No. B056954
M. Wt: 232.39 g/mol
InChI Key: YMQKYTUCHSHLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is a chemical compound that is widely used in scientific research. It is a silylated ester that is used as a precursor in the synthesis of various compounds.

Mechanism Of Action

Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate acts as a silylating agent. It reacts with various functional groups, such as alcohols, amines, and carboxylic acids, to form silylated derivatives. These derivatives are then used in the synthesis of various compounds.

Biochemical And Physiological Effects

Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate does not have any known biochemical or physiological effects. It is used solely as a precursor in the synthesis of various compounds.

Advantages And Limitations For Lab Experiments

Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is a versatile compound that has many advantages in laboratory experiments. It is easy to synthesize, and its silylating properties make it useful in the synthesis of various compounds. However, it has some limitations. It is not stable in acidic conditions and can decompose under certain conditions.

Future Directions

There are many future directions for the use of methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate in scientific research. It can be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. It can also be used in the development of new materials, such as polymers and coatings. Further research can be done to optimize the synthesis process and develop new applications for this compound.

Scientific Research Applications

Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is widely used in scientific research as a precursor in the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

properties

CAS RN

116414-91-6

Product Name

Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxybutanoate

InChI

InChI=1S/C11H24O3Si/c1-9(8-10(12)13-5)14-15(6,7)11(2,3)4/h9H,8H2,1-7H3

InChI Key

YMQKYTUCHSHLJI-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C

synonyms

3-(tert-Butyldimethylsiloxy)butyric acid methyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.91 Grams (50 mmol) of methyl 3-hydroxybutyrate and 3.74 g (55 mmol) of imidazole were dissolved in 20 ml of DMF and thereto 8.29 g (55 mmol) of t-butyldimethylsilylchloride was added in several portions. After stirring the mixture at room temperature for 30 minutes, ice water was added and extraction with diethyl ether was conducted three times. The extract was washed with a saturated solution of NaCl, dried with anhydrous magnesium sulfate and concentrated under reduced pressure. The concentrate was distilled (62° to 68° C./5 mmHg) to give 10.51 g of methyl (-)-3-t-butyldimethylsilyloxybutyrate (yield: 91%).
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.